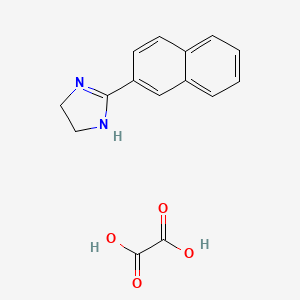

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid

Description

2-Naphthalen-2-yl-4,5-dihydro-1H-imidazole (C₁₃H₁₂N₂), commonly formulated as its oxalic acid salt (benazoline oxalate), is a bicyclic organic compound featuring a naphthalene moiety fused to a dihydroimidazole ring. The oxalic acid component (C₂H₂O₄) acts as a counterion, enhancing stability and solubility. Benazoline oxalate has a molecular weight of 196.253 (for the free base) and is registered under CAS RN 113698-36-5 .

Properties

IUPAC Name |

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGXLXVKKUXDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045758 | |

| Record name | 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021868-82-5 | |

| Record name | 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Multicomponent Synthesis

A high-yielding method for synthesizing 2-aryl-4,5-dihydro-1H-imidazoles involves a palladium-catalyzed multicomponent reaction. For the naphthalen-2-yl derivative, the protocol employs 2-bromonaphthalene , tert-butyl isocyanide , and ethylenediamine in the presence of a palladium catalyst. The reaction proceeds via a cascade of C–N bond formations and cyclization.

Procedure :

-

Combine 2-bromonaphthalene (1.5 mmol), tert-butyl isocyanide (1.5 mmol), ethylenediamine (5.0 mmol), palladium(II) chloride (0.05 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.1 mmol) in anhydrous toluene.

-

Reflux under nitrogen for 16 hours.

-

Filter through Celite, concentrate the filtrate, and purify via flash chromatography (dichloromethane/methanol/triethylamine) to isolate the imidazoline base.

Key Data :

One-Pot Sequential Synthesis Under Neat Conditions

An alternative solvent-free approach utilizes ethylcyanoacetate and ethyl glycinate hydrochloride with 2-naphthylamine to form the imidazolidin-4-one intermediate, which tautomerizes to the target imidazoline.

Procedure :

-

Fuse 2-naphthylamine (0.001 mol) with ethylcyanoacetate (0.001 mol) at 70°C for 15 minutes.

-

Add ethyl glycinate hydrochloride (0.0012 mol, pre-treated with triethylamine) and heat at 70°C for 2 hours.

-

Wash the precipitate with water and recrystallize from ethanol.

Key Data :

Comparative Analysis of Base Synthesis Methods

| Method | Catalyst | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Palladium-catalyzed | PdCl₂/dppp | 94% | Toluene, reflux | High yield, scalable |

| One-pot sequential | None (neat) | 25–92% | Solvent-free, 70°C | Eco-friendly, minimal purification |

Formation of the Oxalic Acid Salt

Acid-Base Reaction Protocol

The imidazoline base is converted to its oxalate salt via protonation with oxalic acid in an inert solvent.

Procedure :

-

Dissolve 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole (1.0 mmol) in ethanol (10 mL).

-

Add oxalic acid (1.1 mmol) dissolved in ethanol (5 mL) dropwise at 25°C.

-

Stir for 1 hour, then cool to 0°C to precipitate the salt.

Key Data :

Salt Formation Mechanism

Oxalic acid protonates the imidazoline’s secondary amine, forming a stable crystalline salt. The process exploits the compound’s basicity (pKa ~8–10) and oxalic acid’s strong acidity (pKa₁ = 1.27).

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Naphthoquinone derivatives

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene ring fused to an imidazole ring, which contributes to its stability and reactivity. The presence of oxalic acid enhances its solubility and interaction with biological targets.

Chemistry

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

| Application | Description |

|---|---|

| Building Block | Used in organic synthesis for complex molecules |

| Coordination Chemistry | Acts as a ligand for metal complexes |

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further biological investigations.

| Biological Activity | Evidence |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits growth in specific cancer cell lines |

Medicine

The compound is being explored for its potential as a therapeutic agent . Its ability to interact with enzymes and receptors suggests possible applications in treating diseases related to enzyme dysfunctions or receptor malfunctions.

| Medical Application | Potential Benefits |

|---|---|

| Therapeutic Agent | Modulates enzyme activity, potential for disease treatment |

Industry

In industrial applications, 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole is utilized in the production of dyes , pigments , and other chemicals. Its stability and reactivity make it valuable in formulating products with specific color properties or chemical functionalities.

| Industrial Use | Description |

|---|---|

| Dyes & Pigments | Used in formulations requiring stable colorants |

| Chemical Production | Serves as an intermediate in various chemical syntheses |

Key Mechanisms

- Enzyme Inhibition: Potentially inhibits enzymes related to disease processes.

- Receptor Modulation: Alters receptor activity impacting cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis. Further research is required to elucidate the underlying mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Naphazoline (C₁₄H₁₄N₂)

- Structure : Features a 1-naphthalenylmethyl group attached to the 4,5-dihydroimidazole core.

- Applications : Widely used as a nasal decongestant (α-adrenergic agonist) under trade names like Privine and Albalon .

- Molecular Weight : 210.27, slightly higher than benazoline due to the additional methyl group .

- Synthesis : Prepared via reaction of naphthylthioacetamide with ethylenediamine .

2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Structure : Contains additional phenyl groups at positions 2, 4, and 5 of the imidazole ring.

- Synthesis : Synthesized via condensation of benzil, benzaldehyde, and α-naphthylamine in glacial acetic acid .

- Physical Properties : Higher molecular weight (422.519 g/mol) and melting point (241°C) compared to benazoline .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

2-Naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid (CAS No. 1021868-82-5), also known as Benazoline oxalate salt, is a compound belonging to the imidazole class. Its unique structural features make it a subject of interest for various biological applications, including potential therapeutic uses in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a naphthalene ring fused to an imidazole ring, which contributes to its stability and biological activity. The molecular formula is with a molecular weight of 320.36 g/mol. The InChI representation is as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity:

Studies have shown that derivatives of imidazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells through mechanisms involving enzyme inhibition such as topoisomerase I .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial potential. In vitro studies have identified that certain derivatives possess significant antibacterial activity against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against common bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation and microbial survival.

- Receptor Binding: It may bind to various receptors modulating pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole and its oxalic acid salt?

- Methodology :

- Imidazole core synthesis : React 2-naphthalen-2-ylamine with glyoxal under acidic conditions (e.g., acetic acid) to form the dihydroimidazole ring via cyclocondensation .

- Salt formation : Combine the free base with oxalic acid in a polar solvent (e.g., ethanol or water) under reflux. Monitor pH to ensure stoichiometric protonation at the imidazole nitrogen .

- Purification : Use recrystallization from ethanol/water mixtures to isolate the oxalic acid salt. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the crystalline structure of this compound be characterized?

- Methodology :

- X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve the crystal lattice. Use synchrotron radiation for high-resolution data, particularly for hydrogen-bonding interactions between imidazole and oxalic acid .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to confirm phase purity and identify polymorphs .

Q. What analytical techniques are effective for quantifying oxalic acid in mixtures with imidazole derivatives?

- Methodology :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with tandem mass spectrometry (MRM mode) for oxalic acid detection. Optimize ionization in negative ESI mode (m/z 89 → 45) .

- Titrimetry : Perform potentiometric titration with NaOH (0.1 M) to distinguish oxalic acid (two equivalence points) from imidazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Include solvent effects (PCM model for ethanol) .

- Validation : Compare DFT-calculated NMR shifts (e.g., ) with experimental data to assess accuracy. Discrepancies >2 ppm may indicate conformational flexibility .

Q. What are the mechanisms and kinetics of oxalic acid degradation under gamma irradiation in this compound?

- Methodology :

- Radiolysis experiments : Expose aqueous solutions to gamma rays (dose range: 0–80 kGy). Monitor pH shifts (initial pH 2.0 to 4.0) and oxalate degradation via ion chromatography .

- Kinetic modeling : Apply a pseudo-first-order model with dissolved O as a limiting factor. Use Arrhenius plots to determine activation energy (reported ~15 kJ/mol for oxalate decomposition) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology :

- Multi-technique validation : Cross-reference XRD-derived bond lengths with DFT-optimized geometries. For NMR, compare experimental coupling constants with those predicted by quantum mechanical calculations .

- Dynamic effects : Conduct variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.